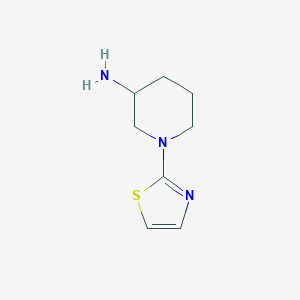

1-(Thiazol-2-yl)piperidin-3-amine

Description

1-(Thiazol-2-yl)piperidin-3-amine is a heterocyclic compound comprising a piperidine ring substituted at position 1 with a thiazole moiety and at position 3 with an amine group. This structural combination is frequently explored in medicinal and agrochemical research due to its pharmacophoric versatility. For example, thiourea derivatives are often synthesized via reactions of aryl isothiocyanates with amines, as seen in the preparation of 4-(benzo[d]thiazol-2-yl)benzenamine derivatives .

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-7-2-1-4-11(6-7)8-10-3-5-12-8/h3,5,7H,1-2,4,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGILKUDVVFXDRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following sections compare 1-(thiazol-2-yl)piperidin-3-amine with structurally related compounds, focusing on substituent effects, synthetic yields, and inferred biological activities.

Structural Analogues with Varying Heterocycles

- Benzothiazole Derivatives : Compounds like 4-(benzo[d]thiazol-2-yl)benzenamine () replace the thiazole ring with a benzothiazole group, increasing aromaticity and lipophilicity. Cyclization of these derivatives yields oxadiazinane and triazinane thiones, which exhibit enhanced rigidity compared to the piperidine-thiazole scaffold .

- Thiazole-Piperazine Hybrids: describes urea derivatives (e.g., compounds 11a–11o) featuring a thiazole-piperazine core.

Substituent Effects on Physicochemical Properties

Table 1 compares select compounds from , highlighting how aryl substituents influence molecular weight and synthetic yields:

| Compound | Aryl Substituent | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 484.2 | 85.1 |

| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 |

| 11d | 4-Trifluoromethylphenyl | 534.1 | 85.3 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 |

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) increase molecular weight but marginally reduce yields, possibly due to steric or electronic effects during synthesis .

- Fluorine substituents (e.g., 11a, 11c) maintain moderate yields while enhancing metabolic stability .

Theoretical and ADMET Profiles

employs DFT calculations to analyze a cyclobutane-thiazole-thiourea hybrid, revealing electron-deficient regions near the thiourea group. Such studies underscore the importance of electronic features in reactivity and binding. Predicted ADMET properties for this compound (e.g., moderate bioavailability, low hepatotoxicity) suggest that substituent choice critically impacts drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.